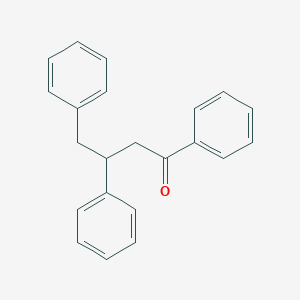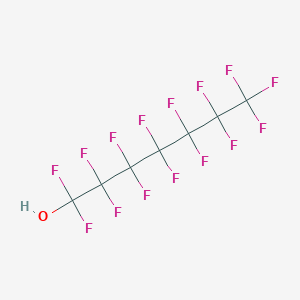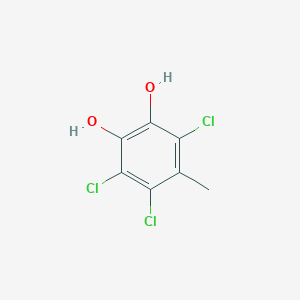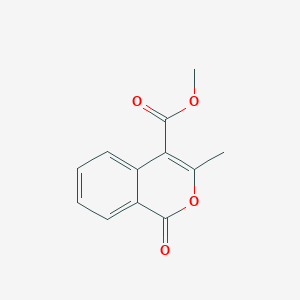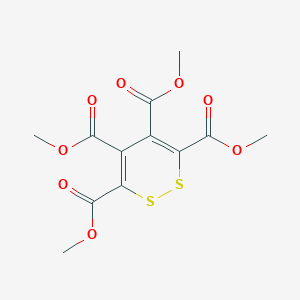
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is an organic compound characterized by its unique structure, which includes a dithiine ring substituted with four carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.
化学反応の分析
Types of Reactions: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxylate groups under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated dithiine derivatives.
Substitution: Ester or amide derivatives, depending on the nucleophile used.
科学的研究の応用
Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate involves its interaction with molecular targets through its functional groups. The carboxylate groups can form hydrogen bonds and ionic interactions, while the dithiine ring can participate in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity in various applications.
類似化合物との比較
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Similar in having four carboxylate groups but differs in the aromatic ring structure.
Tetramethyl 1,2,3,4-tetracarboxylate: Another compound with four carboxylate groups but with a different ring system.
Uniqueness: Tetramethyl 1,2-dithiine-3,4,5,6-tetracarboxylate is unique due to its dithiine ring, which imparts distinct electronic and steric properties compared to other tetracarboxylate compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
36638-36-5 |
|---|---|
分子式 |
C12H12O8S2 |
分子量 |
348.4 g/mol |
IUPAC名 |
tetramethyl dithiine-3,4,5,6-tetracarboxylate |
InChI |
InChI=1S/C12H12O8S2/c1-17-9(13)5-6(10(14)18-2)8(12(16)20-4)22-21-7(5)11(15)19-3/h1-4H3 |
InChIキー |
SOECPMKIOBEKRV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SSC(=C1C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


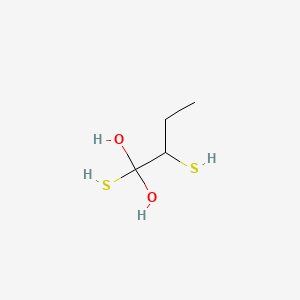
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
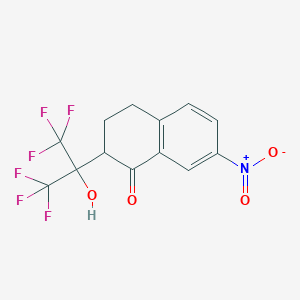
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
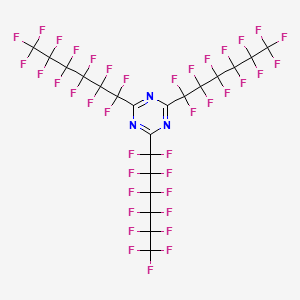
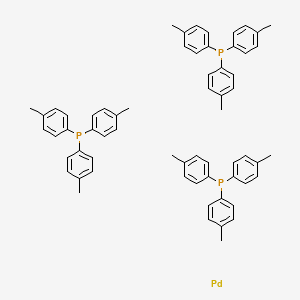

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
